REACTION_CXSMILES
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[CH2:1]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:16])=[CH:10][C:11](=[O:15])[O:12]2)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[SiH:17]([Cl:20])([CH3:19])[CH3:18]>C1(C)C=CC=CC=1.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:20][Si:17]([CH3:19])([CH3:18])[CH:2]([CH3:3])[CH2:1][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:16])=[CH:10][C:11](=[O:15])[O:12]2)=[CH:7][CH:6]=1 |f:3.4.5|
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Name
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|
Quantity
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2.16 g
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Type
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reactant
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Smiles
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C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
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Name
|
|
Quantity
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2 g
|
Type
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reactant
|
Smiles
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[SiH](C)(C)Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
5e-06 mol
|
Type
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catalyst
|
Smiles
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[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated at 40°-42° for 6 hrs
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Duration
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6 h
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Type
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CUSTOM
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Details
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Toluene and unreacted silane were then removed at reduced pressure
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Name
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|
Type
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product
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Smiles
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Cl[Si](C(COC1=CC=C2C(=CC(OC2=C1)=O)C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |